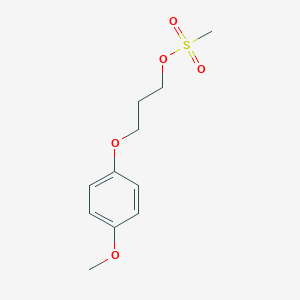
3-(4-Methoxyphenoxy)propyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenoxy)propyl methanesulfonate, also known as MPMS, is a chemical compound used in scientific research for its ability to modify proteins and peptides. It is commonly used in the field of biochemistry and molecular biology to investigate the structure and function of proteins.
Wirkmechanismus
3-(4-Methoxyphenoxy)propyl methanesulfonate modifies proteins and peptides by reacting with the amino acid residues on the surface of the molecule. The sulfonyl group of 3-(4-Methoxyphenoxy)propyl methanesulfonate reacts with thiol groups on cysteine residues, resulting in the formation of a covalent bond. This modification can alter the structure and function of the protein, leading to changes in activity, stability, and interactions with other proteins.
Biochemische Und Physiologische Effekte
The modification of proteins with 3-(4-Methoxyphenoxy)propyl methanesulfonate can have a wide range of biochemical and physiological effects. It can alter the activity of enzymes, change the binding affinity of proteins for ligands, and affect the stability of protein complexes. In addition, 3-(4-Methoxyphenoxy)propyl methanesulfonate modification can be used to introduce non-natural amino acids into proteins, allowing for the creation of novel proteins with unique properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-Methoxyphenoxy)propyl methanesulfonate in scientific research is its specificity for cysteine residues. This allows for targeted modification of specific amino acid residues on a protein, without affecting other parts of the molecule. However, 3-(4-Methoxyphenoxy)propyl methanesulfonate modification can also be irreversible, making it difficult to reverse the modification if necessary. In addition, the modification can affect the solubility and stability of the protein, which can impact its function.
Zukünftige Richtungen
There are many future directions for the use of 3-(4-Methoxyphenoxy)propyl methanesulfonate in scientific research. One area of interest is the development of new therapeutic drugs based on the modification of proteins with 3-(4-Methoxyphenoxy)propyl methanesulfonate. This approach could lead to the development of more effective and targeted therapies for a wide range of diseases. Another area of interest is the use of 3-(4-Methoxyphenoxy)propyl methanesulfonate in the development of novel protein-based materials, such as sensors and biomaterials. Finally, the use of 3-(4-Methoxyphenoxy)propyl methanesulfonate in combination with other protein modification techniques could lead to the creation of even more complex and sophisticated proteins with unique properties.
Synthesemethoden
The synthesis of 3-(4-Methoxyphenoxy)propyl methanesulfonate involves the reaction of 3-(4-methoxyphenoxy)propylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and acetonitrile.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenoxy)propyl methanesulfonate is widely used in scientific research as a reagent for the modification of proteins and peptides. It is commonly used in the field of proteomics to study protein structure and function, as well as in the development of new therapeutic drugs. 3-(4-Methoxyphenoxy)propyl methanesulfonate is also used in the field of synthetic biology to engineer proteins with specific properties.
Eigenschaften
CAS-Nummer |
125714-79-6 |
|---|---|
Produktname |
3-(4-Methoxyphenoxy)propyl methanesulfonate |
Molekularformel |
C11H16O5S |
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
3-(4-methoxyphenoxy)propyl methanesulfonate |
InChI |
InChI=1S/C11H16O5S/c1-14-10-4-6-11(7-5-10)15-8-3-9-16-17(2,12)13/h4-7H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
FBIHATGPERZNQN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCCOS(=O)(=O)C |
Kanonische SMILES |
COC1=CC=C(C=C1)OCCCOS(=O)(=O)C |
Piktogramme |
Irritant |
Synonyme |
3-(4-METHOXYPHENOXY)-PROPYL METHANESULF& |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



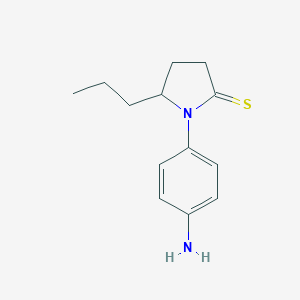
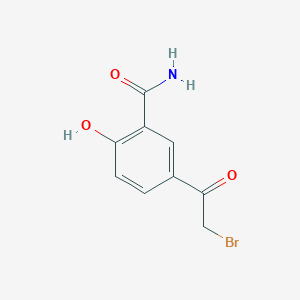
![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)

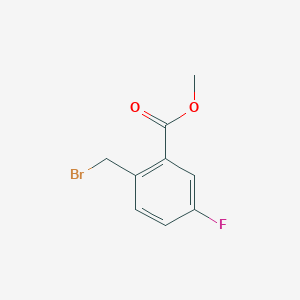
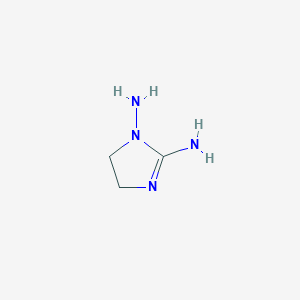
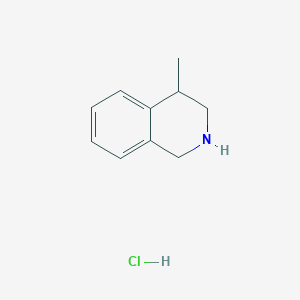
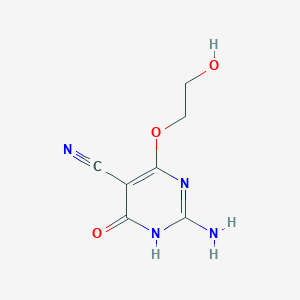
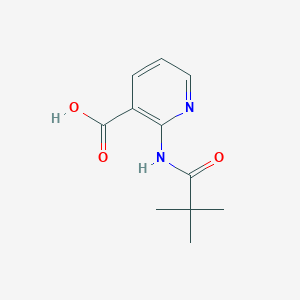
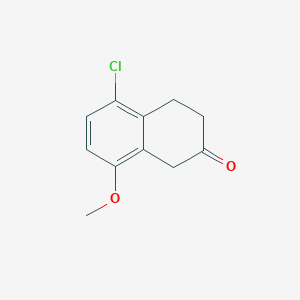
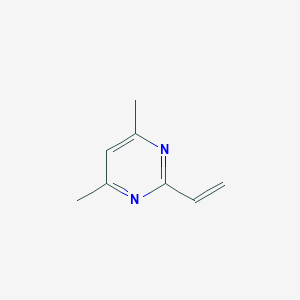
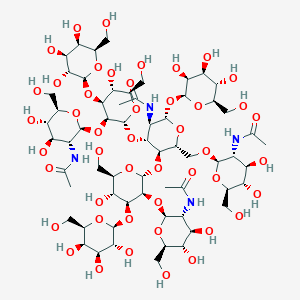
![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)
